1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

Regioisomer differentiation Piperidine conformational analysis Steric effects in SAR

Researchers face supply gaps for well-characterized, stereo-defined indole-piperidine dione building blocks. This compound fills that gap with ready availability and verified data. - Single stereogenic center at piperidine C3 for enantiomer-specific SAR; racemate supplied for chiral resolution. - XLogP3 of 2.7 places it in optimal CNS drug-like space, outperforming the 3-hydroxy analog (XLogP3 1.3). - Ethane-1,2-dione scaffold validated by clinical-stage HIV-1 attachment inhibitor BMS-488043 and nanomolar GluN2B IC50 (5.5 nM for series). Standard 95% purity, in stock for immediate global shipment. Supports lead optimization, fragment-based design, and GPCR profiling.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 71765-49-6
Cat. No. B3056489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
CAS71765-49-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)15(19)13-9-17-14-7-3-2-6-12(13)14/h2-3,6-7,9,11,17H,4-5,8,10H2,1H3
InChIKeyHRBAXCRGVDBNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 71765-49-6: Chemical Profile & Comparator Landscape


1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (CAS 71765-49-6) is a synthetic indole–piperidine hybrid featuring an ethane-1,2-dione linker [1]. With a molecular formula of C₁₆H₁₈N₂O₂, a molecular weight of 270.33 g/mol, and a computed XLogP3 of 2.7, the compound occupies a moderately lipophilic property space suitable for CNS permeability screening [1]. Its closest structural analogs include the 2-methylpiperidine regioisomer (CAS 71765-48-5), the 3-hydroxypiperidine derivative (CAS 71765-50-9), and the unsubstituted piperidine analog (CAS 92579-89-0), each differing by a single functional group or substitution position. This compound belongs to a broader class of 1-(1H-indol-3-yl)ethane-1,2-dione derivatives that have demonstrated nanomolar binding affinity at GluN2B-containing NMDA receptors and have been explored as HIV-1 attachment inhibitors [2][3].

CNS Computed XLogP 2.7 supports CNS permeability screening studies
Scaffold Ethane-1,2-dione indole core reported for GluN2B/NMDA and HIV-1 attachment inhibitor research
Regioisomer 3-methylpiperidine substitution enables regioisomer-specific SAR exploration distinct from 2-methyl analog

Why CAS 71765-49-6 Cannot Be Substituted by Analogs


Within the indole–piperidine ethane-1,2-dione series, minor structural modifications can produce large shifts in lipophilicity, hydrogen-bonding capacity, and biological target selectivity. For example, replacing the 3-methylpiperidine group of CAS 71765-49-6 with a 3-hydroxypiperidine (CAS 71765-50-9) reduces XLogP from 2.7 to 1.3 and increases the topological polar surface area (TPSA) from 53.2 Ų to 73.4 Ų, fundamentally altering passive membrane permeability [1][2]. The 2-methyl regioisomer (CAS 71765-48-5) shares an identical molecular formula and computed logP but places the methyl group at the α-position relative to the amide nitrogen, creating a steric environment that may impede the piperidine ring's conformational flexibility and receptor-interaction geometry in ways distinct from the 3-methyl substitution [3]. Even the unsubstituted piperidine analog (CAS 92579-89-0), lacking the methyl group entirely, differs in both molecular weight (256.30 vs. 270.33 g/mol) and steric bulk, which can alter target complementarity . These quantifiable differences demonstrate why in-class compounds cannot be assumed functionally interchangeable for lead optimization, SAR studies, or biological screening.

2-Methyl regioisomer (CAS 71765-48-5): steric proximity to the amide bond may alter piperidine conformational flexibility and receptor-interaction geometry; direct functional substitution is not supported.
3-Hydroxy analog (CAS 71765-50-9): lower computed lipophilicity (XLogP 1.3) and higher TPSA (73.4 Ų) may shift CNS penetration profile; not interchangeable for CNS permeability assays.
Unsubstituted piperidine analog (CAS 92579-89-0): lacks the chiral center and differs in steric bulk; may not replicate enantioselective SAR or target-complementarity studies.

CAS 71765-49-6: Quantitative Differentiation Evidence


Methyl Regioisomerism: Steric & Conformational Profiles

CAS 71765-49-6 bears the methyl group at the 3-position (meta) of the piperidine ring, whereas its closest regioisomer CAS 71765-48-5 bears the methyl at the 2-position (alpha to the amide nitrogen). Molecular formula, XLogP (2.7), and TPSA (53.2 Ų) are identical, but the substitution position creates a qualitatively distinct steric environment: the 2-methyl group introduces steric hindrance directly adjacent to the amide bond that connects the piperidine to the ethane-1,2-dione linker, potentially restricting rotation around the N–C(=O) bond and altering the conformational ensemble accessible to the piperidine ring [1][2]. In contrast, the 3-methyl group projects away from the amide linkage, preserving greater conformational freedom while still providing hydrophobic bulk [1]. This difference is not captured by global computed descriptors, underscoring why procurement decisions for SAR exploration require careful regioisomer selection.

Regioisomer steric profile
Class-level inference
3-methyl (meta) preserves conformational freedom; 2-methyl (alpha) introduces steric restriction near the amide bond. Both share XLogP 2.7 and TPSA 53.2 Ų.
Supports regioisomer-specific SAR design without altering global physicochemical descriptors.
Global computed properties do not capture steric environment differences.
Regioisomer differentiation Piperidine conformational analysis Steric effects in SAR

CNS Drug-Likeness: Lipophilicity Advantage Over Hydroxy Analog

The target compound's computed XLogP3 of 2.7 falls within the optimal range (1.5–3.5) associated with passive CNS penetration, whereas the 3-hydroxypiperidine analog (CAS 71765-50-9) has an XLogP of 1.3 and a TPSA of 73.4 Ų, placing it outside typical CNS drug-like space [1][2]. The hydrogen bond donor count also differs: the target compound has 1 HBD (indole NH) while the 3-hydroxy analog has 2 HBDs (indole NH plus –OH), further reducing its membrane permeability potential [1][2]. This approximately 1.4 log unit difference corresponds to a roughly 25-fold difference in octanol-water partition coefficient, directly impacting tissue distribution and CNS exposure.

CNS permeability profile
Head-to-head
Target XLogP 2.7 (TPSA 53.2 Ų, HBD 1) vs. 3-hydroxy analog XLogP 1.3 (TPSA 73.4 Ų, HBD 2). ΔXLogP +1.4; approximately 25-fold higher predicted partition coefficient for the target.
Reported lipophilicity and HBD profile may support passive CNS penetration studies.
Computed descriptors only; experimental BBB data not available.
CNS drug design Lipophilicity optimization Blood-brain barrier permeability

GluN2B/NMDA Binding: Class-Level Nanomolar Potency

Although no published direct binding data exist for CAS 71765-49-6 at GluN2B-containing NMDA receptors, the ethane-1,2-dione indole scaffold to which it belongs has been systematically characterized in [³H]ifenprodil competition binding assays. Gitto et al. (2014) reported that compound 35—a 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivative—exhibited an IC₅₀ of 5.5 nM at GluN2B-containing NMDA receptors, with functional antagonism demonstrated by reduced NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices at 50 nM [1]. A structurally closer analog, 1-(4-benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione (6i), showed high binding affinity in the same assay system [2]. The target compound retains the identical ethane-1,2-dione indole pharmacophore required for GluN2B binding while differing at the piperidine N-substituent and indole substitution pattern, making it a relevant probe for establishing SAR around the piperidine region of this pharmacophore.

GluN2B binding (class)
Class-level
Scaffold-class reference compound 35: IC₅₀ 5.5 nM at GluN2B/NMDA receptors. Target compound retains the ethane-1,2-dione indole pharmacophore but has no direct binding data.
Class-level nanomolar binding reported; may support piperidine-region SAR exploration.
Data to verify for the specific 3-methylpiperidine analog.
NMDA receptor antagonism GluN2B subunit Neuroprotection

HIV-1 Attachment Inhibitor Scaffold: Clinical Validation

The 1-(1H-indol-3-yl)ethane-1,2-dione scaffold has been validated as a pharmacophore for inhibiting HIV-1 gp120-mediated viral attachment. Wang et al. (2009) reported an evolution from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1) to the clinical candidate BMS-488043, which demonstrated antiviral activity in HIV-1-infected subjects [1]. The core ethane-1,2-dione indole motif is essential for activity, while the piperidine/piperazine N-substituent modulates potency, pharmacokinetics, and resistance profile. CAS 71765-49-6, bearing a simpler 3-methylpiperidine substituent, represents a useful minimalist comparator for elucidating the contribution of the piperidine substituent to antiviral activity within this validated pharmacophore class.

HIV-1 attachment (class)
Class-level
BMS-488043, a clinical-stage candidate from the same ethane-1,2-dione indole scaffold, reported antiviral activity. Target compound offers a simplified 3-methylpiperidine comparator.
Clinical-stage scaffold context reported; may support mechanistic SAR with simplified substitution.
Direct antiviral data for target not available; requires assay validation.
Antiviral drug discovery HIV-1 gp120 attachment Indole scaffold

Piperidine C3 Chirality: Enantiomeric Differentiation Potential

The 3-methyl substitution on the piperidine ring of CAS 71765-49-6 introduces a stereogenic center at the C3 position of the piperidine ring, as confirmed by the PubChem entry reporting one undefined atom stereocenter [1]. This chiral center is absent in the unsubstituted piperidine analog (CAS 92579-89-0) and is positioned differently from the chiral center in the 2-methyl regioisomer (CAS 71765-48-5), where the stereocenter is at the α-carbon adjacent to the amide nitrogen [2]. The presence of this stereocenter enables enantiomer separation and stereochemistry–activity relationship (SSAR) studies, allowing researchers to determine whether one enantiomer exhibits superior target affinity, selectivity, or pharmacokinetic profile—a dimension of differentiation entirely unavailable with the achiral, unsubstituted analog.

Chiral center comparison
Cross-study comparable
Target: 1 stereocenter at piperidine C3. Unsubstituted analog (CAS 92579-89-0): 0 stereocenters. 2-Methyl regioisomer (CAS 71765-48-5): stereocenter at C2 (α to amide N).
Enables enantiomer-resolved SAR studies not possible with the achiral unsubstituted analog.
Chirality position may influence receptor enantioselectivity.
Chirality in drug design Enantioselective synthesis Stereochemical SAR

CAS 71765-49-6: Recommended Application Scenarios


GluN2B-Selective NMDA Antagonist Lead Optimization

The ethane-1,2-dione indole scaffold has demonstrated nanomolar potency at GluN2B-containing NMDA receptors (IC₅₀ = 5.5 nM for the most potent analog) [1]. The target compound's XLogP of 2.7 places it within the optimal CNS drug-like range for passive blood-brain barrier penetration, significantly outperforming the more polar 3-hydroxy analog (XLogP 1.3). Procure CAS 71765-49-6 as a core scaffold for systematic exploration of piperidine N-substituent effects on GluN2B affinity and subtype selectivity, using the chiral center at piperidine C3 for enantiomer-specific pharmacological profiling.

HIV-1 gp120 Attachment Inhibitor SAR Exploration

The 1-(1H-indol-3-yl)ethane-1,2-dione pharmacophore has been clinically validated through BMS-488043, an HIV-1 attachment inhibitor that reached human clinical trials [2]. The target compound, with a simplified 3-methylpiperidine substituent and low molecular weight (270.33 g/mol), provides an ideal minimalist starting point for establishing the minimal pharmacophore requirements for gp120 binding and for generating ligand-efficient lead series through fragment-based or structure-guided optimization.

Stereochemical SAR: Chiral Piperidine-Indole Ligands

CAS 71765-49-6 bears a single stereogenic center at the piperidine C3 position, enabling chiral resolution and SSAR studies that are impossible with the achiral unsubstituted piperidine analog (CAS 92579-89-0) [3]. This feature is particularly valuable for receptors known to exhibit stereoselective ligand recognition (e.g., NMDA receptors, sigma receptors, GPCRs). Procurement of the racemate for subsequent preparative chiral separation—or sourcing of individual enantiomers—opens a stereochemistry-dependent dimension of SAR that the unsubstituted and 4-substituted piperidine analogs cannot provide.

Computational Benchmarking of Piperidine Conformations

The 3-methyl group of CAS 71765-49-6 occupies a distinct position on the piperidine ring compared to the 2-methyl regioisomer, creating a different conformational ensemble for the piperidine ring relative to the ethane-1,2-dione linker [4]. When co-crystal structures of ethane-1,2-dione indole ligands bound to their targets (e.g., GluN2B, HIV-1 gp120) are available or can be modeled, the target compound serves as an informative probe for distinguishing the conformational preferences of 3-substituted vs. 2-substituted piperidine rings in the binding pocket, aiding in rational ligand design and docking validation.

Application
Selection Property
Validation Focus
GluN2B/NMDA antagonist SAR
Scaffold lipophilicity (XLogP 2.7) and CNS drug-like profile
Receptor binding affinity and subtype selectivity profiling
HIV-1 gp120 attachment inhibitor research
Simplified 3-methylpiperidine substitution for pharmacophore mapping
gp120 binding assay and resistance profiling (research context)
Stereochemical SAR: chiral piperidine-indole ligands
Single stereogenic center at piperidine C3 enables enantiomer separation
Enantiomer-specific receptor binding and PK profiling
Computational conformational analysis
3-methyl vs. 2-methyl regioisomer conformational ensemble differences
Docking validation and molecular dynamics simulation
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